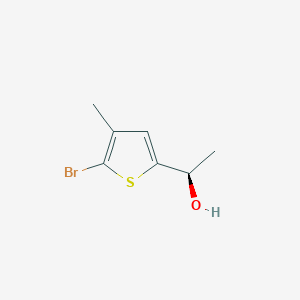
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The (1R) designation indicates the stereochemistry of the ethanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol typically involves the following steps:
Bromination: The starting material, 4-methylthiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Grignard Reaction: The brominated product is then subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-4-methylthiophene-2-carboxylic acid.
Reduction: 4-methylthiophene-2-ylmethanol.
Substitution: 1-(5-azido-4-methylthiophen-2-yl)ethanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanol group could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(5-chloro-4-methylthiophen-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(5-bromo-4-ethylthiophen-2-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is unique due to the specific combination of the bromine atom, methyl group, and ethanol group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H9BrOS |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1 |
Clave InChI |
CJWXSHRKAMCNDU-RXMQYKEDSA-N |
SMILES isomérico |
CC1=C(SC(=C1)[C@@H](C)O)Br |
SMILES canónico |
CC1=C(SC(=C1)C(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















